Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
Overview
Description
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is an organic compound with the molecular formula C12H16ClNO4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a chloropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzoic acid.
Chloropropylation: The hydroxyl group is reacted with 1-bromo-3-chloropropane in the presence of a base to form the chloropropoxy derivative.
Nitration: The resulting compound is then nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in acetic acid.
Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include:
- Using continuous flow reactors for better control of reaction parameters.
- Employing high-purity reagents and solvents.
- Implementing rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include nitroso or nitro compounds.
Reduction: Products include primary amines or alcohols.
Ester Hydrolysis: Products include the corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-(3-chloropropoxy)benzoate: Lacks the methoxy group, which can affect its reactivity and biological activity.
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Methyl 2-amino-5-methoxy-4-(3-piperidin-1-yl-propoxy)benzoate: Contains a piperidine ring, which can significantly alter its pharmacological profile.
Uniqueness
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both an amino group and a chloropropoxy group allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.
Properties
IUPAC Name |
methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-10-7-9(14)8(12(15)17-2)6-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSMYNVNCVFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629921 | |
Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380844-26-8 | |
Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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